molecular formula C12H9ClN2O B1323313 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile CAS No. 1017032-65-3

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile

Cat. No. B1323313
M. Wt: 232.66 g/mol
InChI Key: UWHUQELKCACNRG-UHFFFAOYSA-N
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Description

The compound 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile is a chloroquinoline derivative with potential applications in medicinal chemistry. Chloroquinolines are known for their diverse chemical reactions and biological activities, which make them valuable in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including those similar to 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile, involves various methods. One approach includes the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to yield dihydroquinoline carbonitriles. Subsequent chlorination and reaction with substituted anilines can furnish the desired chloroquinoline carbonitriles . Another method starts with methyl dialkoxybenzoate, followed by nitration, reduction, amidine formation, and cyclization to produce the quinoline carbonitriles . These synthetic routes are crucial for creating compounds with inhibitory activity against epidermal growth factor receptor (EGF-R) kinase .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives can be elucidated using various spectroscopic techniques. For instance, X-ray analysis has been employed to determine the solid-state structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This analysis reveals the presence of hydrogen bonds and aromatic π-π stacking interactions, which are significant for understanding the compound's crystalline arrangement .

Chemical Reactions Analysis

Chloroquinoline-3-carbonitriles undergo a wide range of chemical reactions. These reactions can be categorized based on the reactivity of the chloro and cyano substituents. The chloro substituent, depending on its position, can participate in various substitution reactions, while the cyano group can be involved in reactions that lead to the formation of heterocycles or other functionalized compounds . These reactions are not only important for the synthesis of new molecules but also for the modification of existing ones to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their functional groups and molecular structure. For example, the presence of methoxy and nitro groups can affect the compound's optical properties, as observed in related compounds where the absorption and fluorescence maxima were found at specific wavelengths . The solvent effects on emission spectra also provide insights into the compound's behavior in different environments, which is essential for its potential application as a fluorescent dye or in other optical applications .

Scientific Research Applications

Optoelectronic and Charge Transport Properties

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile and its derivatives have been studied for their structural, electronic, optical, and charge transport properties. These compounds exhibit efficient multifunctional material characteristics, with potential applications in optoelectronics. The study involved optimization of geometries in both ground and excited states, providing insights into the molecular electrostatic potentials and local/global reactivity descriptors (Irfan et al., 2020).

Chemical Transformations and Heterocyclic Systems

Research on the chemical reactivity of similar compounds towards nucleophilic reagents has led to the synthesis of unexpected chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide. These reactions demonstrate the potential for creating a variety of heterocyclic systems, indicating a broad range of applications in synthetic chemistry (Ibrahim & El-Gohary, 2016).

Synthesis and Catalytic Applications

The synthesis of chloroquinolinediones, including derivatives of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile, has been explored for applications in catalysis. These compounds demonstrate potential in various synthetic pathways, indicating their utility in organic chemistry and pharmaceutical manufacturing (Klásek et al., 2021).

Corrosion Inhibition

In a computational study, quinoline derivatives have been investigated for their corrosion inhibition properties, particularly against the corrosion of iron. This suggests that 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile could be potentially valuable in industrial applications for protecting metal surfaces and structures (Erdoğan et al., 2017).

Fluorescence Derivatization in Liquid Chromatography

Derivatives of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile, such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been found to be highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. This application is critical in analytical chemistry for the sensitive detection and analysis of various compounds (Yoshida et al., 1992).

Antitumor Agents

Halogenated quinoline derivatives, including those related to 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile, have been explored as antitumor agents. The structure-activity relationships of these compounds indicate their potential effectiveness against various human tumor cell lines, making them a focus of medicinal chemistry research (Fouda, 2017).

Safety And Hazards

The safety information provided by Sigma-Aldrich indicates that the compound has hazard statements H302 - H318, which means it is harmful if swallowed and causes serious eye damage . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501, which provide instructions for handling, use, and disposal .

properties

IUPAC Name

4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-7-3-4-9(16-2)12-10(7)11(13)8(5-14)6-15-12/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUQELKCACNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile

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